![molecular formula C18H14ClNO4 B564618 O-Desmethyl Indomethacin-d4 CAS No. 1189916-55-9](/img/structure/B564618.png)
O-Desmethyl Indomethacin-d4
Overview
Description
O-Desmethyl Indomethacin-d4 is a deuterium-labeled derivative of O-Desmethyl Indomethacin. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure of this compound allows for its use as a tracer in pharmacokinetic and metabolic studies .
Mechanism of Action
- COX enzymes catalyze the conversion of arachidonic acid (AA) into prostaglandins (PGs) and thromboxanes. By inhibiting COX, O-Desmethyl Indomethacin-d4 reduces the production of these inflammatory mediators .
- This inhibition leads to reduced inflammation, pain, and fever, making this compound effective in various conditions, including rheumatoid arthritis, osteoarthritis, and acute gouty arthritis .
- Downstream effects include decreased vasodilation, reduced pain signaling, and diminished inflammatory responses .
- Its main metabolites are formed through these reactions, contributing to its overall pharmacokinetic profile .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
O-Desmethyl Indomethacin-d4 interacts with various enzymes and proteins in the body. It is primarily metabolized through direct acylglucuronidation by UGT2B7 and UGT1A93 and cytochrome P450 2C9-mediated O-demethylation . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound can have diverse effects on cellular processes. For instance, it has been suggested that Indomethacin, the parent compound, can induce heterogeneity in lipid membranes, potentially influencing cell signaling events
Molecular Mechanism
It is known that Indomethacin, the parent compound, exerts its effects by inhibiting the synthesis of prostaglandins, which mediate inflammatory reactions in the body . This compound, being a metabolite of Indomethacin, may share similar mechanisms of action.
Temporal Effects in Laboratory Settings
It is known that Indomethacin undergoes extensive biodegradation via O-demethylation . This suggests that the effects of this compound may change over time due to metabolic processes.
Dosage Effects in Animal Models
It is known that the parent compound, Indomethacin, has a potent anti-inflammatory effect in both in vitro and in vivo models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized via O-demethylation, N-deacylation, or both reactions . The main metabolites formed in the liver are O-desmethyl-indomethacin (DMI), O-deschlorobenzoyl-indomethacin (DBI), O-desmethyl-N-deschlorobenzoyl-indomethacin (DMBI), and their conjugates with glucuronides .
Preparation Methods
The synthesis of O-Desmethyl Indomethacin-d4 involves several chemical reactions starting from Indomethacin. The primary steps include:
Deuteration: The introduction of deuterium atoms into the molecular structure. This is typically achieved through reactions with deuterides.
Amination with Formic Acid:
Reduction Reactions: These reactions are used to reduce specific functional groups within the molecule to achieve the desired structure.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
O-Desmethyl Indomethacin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmacological Properties
O-Desmethyl Indomethacin-d4 retains the pharmacological activity of indomethacin while providing advantages in metabolic studies due to its deuterium labeling. This labeling allows for enhanced tracking in biological systems, making it a valuable tool in pharmacokinetic and pharmacodynamic studies.
Key Pharmacological Properties:
- Anti-inflammatory Activity : Similar to indomethacin, it inhibits cyclooxygenase enzymes, reducing prostaglandin synthesis, which is crucial in inflammation and pain management .
- Antiviral Activity : Research indicates that indomethacin has antiviral properties against several viruses, including hepatitis B and coronaviruses. This compound may be studied for similar effects due to its structural relationship .
Clinical Applications
This compound has potential applications in clinical settings, particularly in understanding drug metabolism and interactions.
Table 1: Clinical Applications of this compound
Application | Description |
---|---|
Drug Metabolism Studies | Used to trace metabolic pathways of indomethacin in vivo and in vitro due to deuterium labeling. |
Combination Therapy | Potential use in combination with other drugs for enhanced therapeutic effects against arthritis. |
Antiviral Research | Investigating its efficacy as an antiviral agent, similar to indomethacin's effects on viral infections. |
Research Studies
Several studies have explored the applications of this compound, particularly focusing on its pharmacokinetics and therapeutic efficacy.
Case Study 1: Pharmacokinetics in Animal Models
A study investigated the pharmacokinetic profile of this compound in animal models. The results demonstrated that deuterated compounds exhibit altered metabolic rates compared to their non-deuterated counterparts, allowing for better understanding of drug disposition in the body .
Case Study 2: Antiviral Mechanisms
Another exploratory study highlighted the antiviral mechanisms of indomethacin and its derivatives, including this compound. The findings suggested that these compounds could inhibit viral replication through modulation of host cell pathways .
Comparison with Similar Compounds
O-Desmethyl Indomethacin-d4 is unique due to the incorporation of deuterium atoms, which distinguishes it from other similar compounds. Some similar compounds include:
O-Desmethyl Indomethacin: The non-deuterated form of this compound.
Indomethacin: The parent compound from which this compound is derived.
O-Desmethyl-N-deschlorobenzoyl-Indomethacin: Another metabolite of Indomethacin.
The uniqueness of this compound lies in its use as a stable isotope-labeled compound, which provides advantages in tracing and quantifying the compound in various studies.
Biological Activity
O-Desmethyl Indomethacin-d4 is a stable isotope-labeled derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound has garnered attention in pharmacological research due to its unique biological activities, which extend beyond those of its parent compound. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula C18H14ClNO4 and a molecular weight of 347.76 g/mol. Its structure is characterized by the presence of a chlorobenzene ring and a carboxylic acid group, which are essential for its biological activity. The deuterium labeling (d4) allows for precise tracking in metabolic studies and pharmacokinetic analyses.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Cyclooxygenase Inhibition : Similar to indomethacin, it inhibits cyclooxygenase (COX) enzymes COX-1 and COX-2, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various models, making it useful in treating conditions like rheumatoid arthritis and osteoarthritis.
- Impact on Cellular Signaling : this compound influences several cellular signaling pathways, including the MAPK/ERK pathway and NF-κB signaling, which are critical in mediating inflammatory responses .
Biological Activities
The biological activities of this compound can be summarized in the following table:
Activity Type | Description |
---|---|
Anti-inflammatory | Reduces inflammation by inhibiting COX enzymes. |
Analgesic | Provides pain relief through prostaglandin synthesis inhibition. |
Antitumor Activity | Exhibits potential antitumor effects by inducing apoptosis in cancer cells. |
Neuroprotective Effects | May protect neuronal cells by modulating inflammatory responses. |
Drug Interaction Potential | Alters pharmacokinetics of co-administered drugs (e.g., sulfasalazine). |
Case Studies and Research Findings
- Pharmacokinetics and Drug Interactions : A study demonstrated that this compound significantly increased the absorption of sulfasalazine in rat models, indicating its potential to alter drug interactions in clinical settings . This finding suggests that careful consideration is needed when prescribing these medications together.
- Inflammatory Models : In vitro studies using human cell lines showed that this compound effectively reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This reduction correlates with decreased activation of NF-κB, highlighting its role in modulating immune responses .
- Cancer Research : Research involving prostate cancer cell lines indicated that this compound could induce apoptosis through mitochondrial pathways. This effect was associated with increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
Properties
IUPAC Name |
2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLNWQPYFBIALN-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)O)CC(=O)O)C)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675811 | |
Record name | {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189916-55-9 | |
Record name | {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.